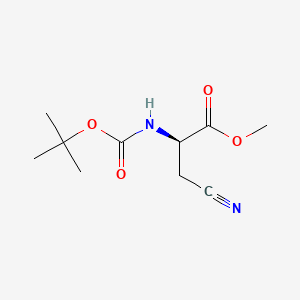

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is a chemical compound that features a complex molecular structure, including a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a methyl ester

Synthetic Routes and Reaction Conditions:

Protection of Amines: The Boc group is commonly used to protect amines in organic synthesis. The compound can be synthesized by reacting an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Esterification: The methyl ester can be introduced by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Cyanation: The cyano group can be introduced through a reaction with a suitable cyanating agent, such as potassium cyanide or cuprous cyanide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and rigorous purification steps to achieve the desired product.

Types of Reactions:

Oxidation: The cyano group can be oxidized to a carboxylic acid under certain conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, palladium on carbon.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed:

Oxidation: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-carboxypropanoate.

Reduction: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate.

Substitution: (R)-Methyl 2-amino-3-cyanopropanoate.

Applications De Recherche Scientifique

This compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and inhibition.

Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparaison Avec Des Composés Similaires

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate

(R)-Methyl 2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate

Uniqueness: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is unique due to its cyano group, which imparts different chemical reactivity compared to similar compounds that lack this functional group

Activité Biologique

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate, often referred to as Boc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry due to its various biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H19N2O4

- Molecular Weight : 233.26 g/mol

- CAS Number : 188476-28-0

- Purity : Typically ≥95% in commercial preparations

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of CYP enzymes | |

| Antimicrobial Activity | Effective against specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Texas evaluated the antimicrobial efficacy of this compound against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound was found to reduce bacterial viability significantly at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of the bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .

Case Study: Cytotoxic Effects on Cancer Cells

Another investigation explored the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM. Flow cytometry analysis revealed that the compound induces apoptosis via caspase activation pathways .

Propriétés

IUPAC Name |

methyl (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOXGNHKNWNLH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.